molecular formula C5H7NOS B2853783 2-methoxy-4-methyl-1,3-thiazole CAS No. 32497-17-9

2-methoxy-4-methyl-1,3-thiazole

Cat. No.: B2853783
CAS No.: 32497-17-9
M. Wt: 129.18
InChI Key: QLFPFHLJPNGEIL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1,3-thiazole is a high-purity chemical intermediate based on the versatile 1,3-thiazole heterocycle, a core scaffold of immense importance in drug discovery and development . The thiazole ring, containing both sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs and bioactive molecules. Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitumor effects . As a substituted thiazole derivative, this compound serves as a versatile synthon for further chemical elaboration. It is particularly valuable for researchers designing and synthesizing novel molecules for pharmaceutical and agrochemical applications. The methoxy and methyl substituents on the thiazole ring offer specific electronic and steric properties that can be fine-tuned to optimize interactions with biological targets. This makes it a critical building block in the exploration of new therapeutic agents aimed at overcoming challenges like drug resistance and lack of selectivity . This product is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-3-8-5(6-4)7-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFPFHLJPNGEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendancy of the 2-Methoxythiazole Scaffold: A Technical Primer for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Heterocycle, a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its presence in a myriad of natural products, such as vitamin B1 (thiamine), and clinically approved drugs underscores its profound biological significance.[2] The thiazole nucleus is not merely a passive scaffold but an active participant in molecular interactions, capable of engaging in hydrogen bonding, metal chelation, and π-π stacking. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3]

This guide focuses on a specific, yet increasingly important, substitution pattern: the 2-methoxythiazole moiety. While the 2-aminothiazole has been extensively explored, the 2-methoxy substitution offers a unique combination of electronic and steric properties that can be strategically exploited in drug design. The methoxy group, a potent hydrogen bond acceptor and a metabolically stable alternative to a hydroxyl group, can significantly influence a molecule's solubility, membrane permeability, and target engagement. This document will provide an in-depth exploration of the synthesis, biological activities, and medicinal chemistry rationale for the incorporation of the 2-methoxythiazole core in modern drug discovery.

Crafting the Core: Synthesis of the 2-Methoxythiazole Scaffold

The construction of the 2-methoxythiazole ring can be approached through several synthetic strategies. A particularly efficient method involves the use of Lawesson's reagent under microwave irradiation, which allows for a rapid and high-yield synthesis from readily available starting materials.[4]

Representative Synthetic Workflow: Microwave-Assisted Synthesis of 2-Alkoxythiazoles

This protocol is adapted from a general method for the synthesis of 2-alkoxy-substituted S-heterocycles.[4]

G cluster_0 Microwave-Assisted Synthesis of 2-Methoxythiazole start Starting Materials: - α-haloketone - O-methyl thiocarbamate mw Microwave Irradiation (Solvent-free) start->mw lr Lawesson's Reagent lr->mw workup Purification (e.g., Column Chromatography) mw->workup product 2-Methoxythiazole Derivative workup->product

Caption: A generalized workflow for the microwave-assisted synthesis of 2-methoxythiazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2-Methoxy-4-arylthiazole

Objective: To synthesize a 2-methoxy-4-arylthiazole derivative via a microwave-assisted cyclization.

Materials:

  • 2-bromo-1-arylethan-1-one (1.0 mmol)

  • O-methyl thiocarbamate (1.2 mmol)

  • Lawesson's reagent (0.6 mmol)

  • Microwave synthesis vials

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-bromo-1-arylethan-1-one (1.0 mmol), O-methyl thiocarbamate (1.2 mmol), and Lawesson's reagent (0.6 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-methoxy-4-arylthiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The purity of the final compound should be assessed by HPLC. The structural identity is confirmed by spectroscopic methods, ensuring the absence of starting materials and by-products.

The 2-Methoxythiazole as a Bioactive Pharmacophore

The strategic placement of a methoxy group at the 2-position of the thiazole ring imparts distinct physicochemical properties that can be leveraged to achieve potent and selective biological activity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiazole derivatives are well-documented as potent anticancer agents, with some compounds exhibiting low micromolar to nanomolar inhibitory concentrations against various cancer cell lines.[5][6] The introduction of a methoxy group can enhance this activity. For instance, in a series of 2,4-disubstituted thiazole derivatives, compounds bearing a 3,4,5-trimethoxyphenyl moiety showed significant tubulin polymerization inhibitory activity.[7] While this example has the methoxy groups on an appended ring, it highlights the favorable contribution of this functionality to anticancer potency. The 2-methoxy group on the thiazole itself is hypothesized to act as a key hydrogen bond acceptor in the binding pockets of various oncogenic proteins, such as kinases.

Quantitative Anticancer Activity of Thiazole Derivatives

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[5]
Compound 4c HepG2 (Liver Cancer)7.26 ± 0.44[5]
Compound 4c VEGFR-20.15[5]
Compound 3f Leukemia, various solid tumors0.37 - 0.67[6]
Compound 7c Tubulin Polymerization2.00 ± 0.12[7]
Compound 9a Tubulin Polymerization2.38 ± 0.14[7]

Note: The table presents data for various thiazole derivatives to illustrate the anticancer potential of this scaffold. Data for compounds with a 2-methoxy substitution on the thiazole ring is limited in the public domain.

G cluster_1 Generic Kinase Inhibition Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor p_receptor Phosphorylated RTK receptor->p_receptor Autophosphorylation adaptor Adaptor Proteins p_receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors erk->transcription Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor 2-Methoxythiazole Derivative inhibitor->raf Inhibition

Caption: Simplified representation of a kinase signaling pathway targeted by anticancer agents.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[8] The 2-methoxy group can contribute to the binding of these compounds to the active site of inflammatory enzymes. A dual inhibitor of COX and lipoxygenase (LOX) pathways, a 2-acetylthiophene-2-thiazolylhydrazone derivative, has demonstrated significant anti-inflammatory activity.[8]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potential of a 2-methoxythiazole derivative on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (2-methoxythiazole derivative)

  • Reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of prostaglandin E2 produced.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Self-Validation: The assay should include positive controls (reference inhibitors) and negative controls (no inhibitor) to ensure the validity of the results. The IC50 values should be reproducible across multiple experiments.

G cluster_2 Arachidonic Acid Cascade membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 pla2 Phospholipase A2 cox COX-1 / COX-2 aa->cox lipo 5-LOX aa->lipo pgg2 Prostaglandin G2 (PGG2) cox->pgg2 leukotrienes Leukotrienes lipo->leukotrienes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (Inflammation, Pain) pgh2->prostaglandins inhibitor 2-Methoxythiazole Derivative inhibitor->cox Inhibition

Caption: Simplified diagram of the arachidonic acid cascade and the site of action for COX inhibitors.

The Strategic Advantage of the 2-Methoxy Group in Drug Design

The choice of a substituent is a critical decision in medicinal chemistry. The 2-methoxy group on a thiazole ring offers several potential advantages:

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This electronic nature can modulate the pKa of the thiazole ring and influence its ability to interact with biological targets. The electron density at different positions of the thiazole ring is a key determinant of its reactivity.[9]

  • Steric and Conformational Influence: The methoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.

  • Metabolic Stability: The methoxy group is generally more resistant to metabolic degradation compared to a hydroxyl group, which can be readily glucuronidated or sulfated. This can lead to an improved pharmacokinetic profile, including a longer half-life.[10]

  • Lipophilicity and Permeability: The addition of a methoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, this needs to be carefully balanced to maintain adequate aqueous solubility.

Conclusion and Future Horizons

The 2-methoxythiazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. While the broader class of thiazole derivatives has demonstrated significant therapeutic potential, a more focused investigation into the specific contributions of the 2-methoxy substitution is warranted. Future research should aim to:

  • Develop and optimize synthetic routes to a diverse library of 2-methoxythiazole derivatives.

  • Conduct systematic structure-activity relationship (SAR) studies to elucidate the precise role of the 2-methoxy group in target engagement and biological activity.

  • Perform in-depth mechanistic studies to identify the specific molecular targets of novel 2-methoxythiazole compounds.

  • Evaluate the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

By leveraging the unique properties of the 2-methoxy group, medicinal chemists can unlock the full potential of the thiazole scaffold to develop the next generation of innovative therapeutics.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. (n.d.). Universitat Rovira i Virgili. Retrieved from [Link]

  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. (2022). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • (PDF) 2D- Quantitative Structure Activity Relationship (QSAR) Modeling, docking studies, synthesis and in-vitro evaluation on 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]

  • Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (n.d.). PubMed. Retrieved from [Link]

  • Anti-inflammatory activity of a dual inhibitor of cyclooxygenase and lipoxygenase pathways, CBS-1108 (2-acetylthiophene-2-thiazolylhydrazone). (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. (n.d.). PMC. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. Retrieved from [Link]

  • Synthetic method of 2-methoxy phenothiazine. (n.d.). Google Patents.
  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Sys Rev Pharm. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Overview of the Chemistry of 2-Thiazolines. (n.d.). ACS Publications. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Scilit. Retrieved from [Link]

  • Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). Springer. Retrieved from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. Retrieved from [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. Retrieved from [Link]

  • Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (n.d.). Journal of Pharmacology, Genetics and Molecular Biology. Retrieved from [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). PMC. Retrieved from [Link]

  • Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. (n.d.). PubMed. Retrieved from [Link]

  • A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. Retrieved from [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. (n.d.). Frontiers in Veterinary Science. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of clomethiazole after oral and rectal administration in healthy subjects. (n.d.). PubMed. Retrieved from [Link]

  • Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. (2023). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for 2-Methoxy-4-Methylthiazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-4-methylthiazole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, reactivity, and synthesis, with a primary focus on its application as a versatile pharmaceutical intermediate. Detailed, field-proven protocols for its synthesis and subsequent use in the construction of larger, biologically active molecules are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this thiazole derivative in their synthetic endeavors.

Compound Profile: 2-Methoxy-4-Methylthiazole

2-Methoxy-4-methylthiazole (CAS No. 32497-17-9) is a substituted thiazole ring, a structural motif present in numerous pharmaceuticals.[1] Its utility stems from the specific electronic properties conferred by the methoxy and methyl substituents, which modulate the reactivity of the heterocyclic core.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 32497-17-9[2]
Molecular Formula C₅H₇NOS[2]
Molecular Weight 129.18 g/mol [2]
Appearance Solid (for related carboxylic acid)[3]
InChI Key QLFPFHLJPNGEIL-UHFFFAOYSA-N[2]
Reactivity and Electronic Effects

The reactivity of the 2-methoxy-4-methylthiazole ring is dictated by the interplay of its substituents. The methyl group at the 4-position (-CH₃) is a weak electron-donating group through an inductive effect.[4] This effect increases the electron density of the thiazole ring, particularly at the C5 position, enhancing its reactivity towards electrophiles.[4]

Conversely, the methoxy group at the 2-position (-OCH₃) has a more complex influence. While it can donate electron density via resonance, its primary role in many reactions is to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing amines and other nucleophiles at the C2 position. The halogen at the C2 position is the most readily displaced by nucleophiles.[4]

The most common and synthetically useful reaction for functionalizing this ring is electrophilic aromatic substitution, which preferentially occurs at the C5 position.[4]

Safety and Handling

While specific safety data for 2-methoxy-4-methylthiazole is not extensively detailed, data for related thiazole compounds and precursors should be considered. For instance, 2-chloro-4-methylthiazole, a common precursor, is used in the synthesis of anti-inflammatory and antimicrobial agents.[5] General laboratory safety protocols should be strictly followed.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area, preferably a fume hood. Do not breathe dust, mist, or vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[7] If inhaled, move to fresh air. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] Seek immediate medical attention if symptoms persist or in case of ingestion.

Synthesis of 2-Methoxy-4-Methylthiazole

The most direct route to 2-methoxy-4-methylthiazole is through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylthiazole, with sodium methoxide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Chloro_4_methylthiazole 2-Chloro-4-methylthiazole Reaction_Vessel Nucleophilic Aromatic Substitution (Reflux, 4-6 hours) 2_Chloro_4_methylthiazole->Reaction_Vessel Sodium_Methoxide Sodium Methoxide (in Methanol) Sodium_Methoxide->Reaction_Vessel Evaporation Remove Methanol (Reduced Pressure) Reaction_Vessel->Evaporation Reaction Monitoring (TLC) Extraction Partition (Water/EtOAc) Evaporation->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-Methoxy-4-methylthiazole Purification->Final_Product G Benzothiazine 4-hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylate-1,1-dioxide Reaction Condensation Reaction (DMSO, ~189°C) Benzothiazine->Reaction Aminothiazole 2-Amino-5-methylthiazole Aminothiazole->Reaction Workup Precipitation with Ethanol & Recrystallization (THF) Reaction->Workup Distill off ethanol Meloxicam Meloxicam Workup->Meloxicam G Thiazole 4-Methylthiazole Derivative (in Chloroform) Reaction Electrophilic Bromination (0°C to RT) Thiazole->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Portion-wise addition Quench Quench with Sodium Thiosulfate Reaction->Quench Monitor by TLC Wash Wash with Brine Dry over MgSO4 Quench->Wash Purify Column Chromatography Wash->Purify Product 5-Bromo-4-methylthiazole Derivative Purify->Product

Sources

Application Notes and Protocols for the Synthesis of Endoparasitic Depsipeptides Using Thiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole-Containing Endoparasitic Depsipeptides

Endoparasitic depsipeptides, a class of cyclic peptides characterized by the presence of both amide and ester bonds in their macrocyclic structure, have emerged as a significant source of pharmacologically active compounds.[1] Many of these natural products, isolated from sources such as fungi, bacteria, and marine organisms, exhibit a wide spectrum of biological activities, including potent antiparasitic, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a thiazole moiety into the depsipeptide backbone is a recurring structural motif that often enhances their bioactivity.[2][5][6] Thiazole rings, five-membered aromatic heterocycles containing sulfur and nitrogen, are found in numerous natural products and approved drugs, where they contribute to the molecule's conformational rigidity and ability to interact with biological targets.[7][8][9][10][11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these complex and promising molecules, with a particular focus on the strategic use of thiazole precursors.

The synthesis of thiazole-containing depsipeptides presents unique challenges due to their structural complexity, the presence of multiple chiral centers, and the need for efficient macrocyclization strategies.[13] This guide will detail both solid-phase and solution-phase synthetic approaches, providing step-by-step protocols for key transformations, including the formation of the thiazole ring, peptide coupling, ester bond formation, and macrocyclization.

Strategic Approaches to Synthesis: A Tale of Two Phases

The construction of thiazole-containing depsipeptides can be broadly categorized into two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice between these approaches often depends on the target molecule's complexity, the desired scale of synthesis, and the availability of starting materials.

Solid-Phase Peptide Synthesis (SPPS): A Powerful Tool for Rapid Assembly

SPPS has become an invaluable technique for the synthesis of peptides and their analogues due to its efficiency, ease of automation, and the simplified purification of intermediates.[13][14] In the context of thiazole-containing depsipeptides, SPPS offers a streamlined approach to assemble the linear precursor on a solid support.[15][16][17]

A key element in the SPPS of these molecules is the use of pre-formed, orthogonally protected thiazole-containing amino acid building blocks.[18] These building blocks can be synthesized separately and then incorporated into the growing peptide chain using standard Fmoc- or Boc-based SPPS protocols.[18]

Experimental Workflow for Solid-Phase Synthesis

SPPS_Workflow Resin Resin Loading (e.g., 2-Cl-Trt resin) Fmoc_Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIEA) Fmoc_Deprotection1->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection1 Repeat for each amino acid Thiazole_Coupling Thiazole Amino Acid Coupling Amino_Acid_Coupling->Thiazole_Coupling Ester_Formation On-Resin Ester Bond Formation Thiazole_Coupling->Ester_Formation Fmoc_Deprotection2 Final Fmoc Deprotection Ester_Formation->Fmoc_Deprotection2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Fmoc_Deprotection2->Cleavage Cyclization Solution-Phase Macrocyclization Cleavage->Cyclization Purification Purification (RP-HPLC) Cyclization->Purification

Figure 1: General workflow for the solid-phase synthesis of a thiazole-containing depsipeptide.

Solution-Phase Synthesis: Versatility and Scalability

While SPPS offers speed and convenience, solution-phase synthesis provides greater flexibility in terms of reaction conditions and is often more suitable for large-scale production.[19] This approach involves the stepwise coupling of amino acid and hydroxy acid fragments in solution, followed by purification of each intermediate.

A convergent strategy is often employed, where smaller peptide and depsipeptide fragments are synthesized and then coupled to form the linear precursor.[20] This approach can improve overall yields and simplify the purification of complex intermediates.

Key Synthetic Transformations: Building the Blocks

Formation of the Thiazole Ring: The Hantzsch Synthesis and Beyond

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring.[10][21] This reaction involves the condensation of an α-haloketone with a thioamide.[21][22] Variations of this method have been developed to accommodate a wide range of substrates and to allow for the synthesis of enantiomerically pure thiazole-containing amino acids.[16]

Protocol 1: Hantzsch Thiazole Synthesis for a Protected Thiazole Amino Acid

  • Thioamide Formation: Dissolve the corresponding N-protected amino acid amide in a suitable solvent (e.g., dry THF). Add Lawesson's reagent (0.55 equivalents) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Quench the reaction with saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Purify the thioamide by flash column chromatography.

  • Cyclization: Dissolve the purified thioamide in a suitable solvent (e.g., acetone or ethanol). Add the desired α-haloketone (e.g., 3-bromo-2-oxopropionic acid ethyl ester) and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the resulting thiazole derivative by flash column chromatography.

Step Key Reagents Typical Conditions Yield (%)
Thioamide FormationN-protected amino acid amide, Lawesson's reagentDry THF, room temperature, 2-4 h70-90
CyclizationThioamide, α-haloketoneAcetone or ethanol, reflux, 4-8 h60-80

Table 1: Representative conditions and yields for the Hantzsch thiazole synthesis.

Peptide Coupling and Ester Bond Formation

The formation of amide and ester bonds is central to the synthesis of depsipeptides. A variety of coupling reagents are available to facilitate these reactions while minimizing side reactions such as epimerization.[23]

Common Coupling Reagents:

  • For Amide Bonds: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • For Ester Bonds: DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP, Yamaguchi esterification.[1]

Protocol 2: On-Resin Ester Bond Formation (Depsi-bond)

  • Swell the resin-bound peptide in a suitable solvent (e.g., DCM).

  • In a separate flask, dissolve the N-protected hydroxy acid (3 equivalents) and a coupling agent such as DCC (3 equivalents) and DMAP (0.1 equivalents) in DCM.

  • Add the activated hydroxy acid solution to the resin and shake at room temperature for 4-6 hours.

  • Wash the resin thoroughly with DCM, DMF, and methanol, and then dry under vacuum.

Macrocyclization: The Ring-Closing Step

The final and often most challenging step in the synthesis of cyclic depsipeptides is the macrocyclization of the linear precursor.[13][24] This intramolecular reaction is typically performed under high-dilution conditions to favor the formation of the monomeric cyclic product over intermolecular oligomerization.[14][23] The choice of the cyclization site (macrolactamization vs. macrolactonization) is a critical strategic decision.[13][14]

Protocol 3: Solution-Phase Macrolactamization

  • Cleave the linear depsipeptide from the solid support using a TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or a mixture of DCM/DMF) to achieve a final concentration of approximately 0.1-1 mM.

  • Add a coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIEA, 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Once the cyclization is complete, remove the solvent under reduced pressure and purify the cyclic depsipeptide by preparative RP-HPLC.

Characterization and Quality Control

The identity and purity of the synthesized thiazole-containing depsipeptides should be rigorously confirmed using a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the purity of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized molecule.

Conclusion and Future Perspectives

The synthesis of endoparasitic depsipeptides containing thiazole precursors is a complex but rewarding endeavor. The strategies and protocols outlined in this application note provide a solid foundation for researchers to access these biologically important molecules. The continued development of novel synthetic methodologies, including more efficient thiazole formation reactions and improved macrocyclization techniques, will undoubtedly accelerate the discovery and development of new therapeutic agents based on these fascinating natural product scaffolds.[22][25] The biocompatible synthesis of macrocyclic thiazole peptides is an emerging area with significant potential.[26][27]

References

  • Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC. Available at: [Link]

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds - ResearchGate. Available at: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. Available at: [Link]

  • Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis | ACS Combinatorial Science. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. Available at: [Link]

  • Thiazoles in Peptides and Peptidomimetics - UQ eSpace - The University of Queensland. Available at: [Link]

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Publishing. Available at: [Link]

  • Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01229H. Available at: [Link]

  • Approaches for peptide and protein cyclisation - PMC. Available at: [Link]

  • Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic. Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC. Available at: [Link]

  • The cyclization of peptides and depsipeptides - PubMed. Available at: [Link]

  • Depsipeptide natural products synthesised in our group using acid chloride mediated peptide couplings in flow[22] - ResearchGate. Available at: [Link]

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available at: [Link]

  • Thiazole - Wikipedia. Available at: [Link]

  • Thiazole formation through a modified Gewald reaction - PMC - NIH. Available at: [Link]

  • Depsipeptide Synthesis | Springer Nature Experiments. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

  • synthesis of thiazoles - YouTube. Available at: [Link]

  • Scalable Synthesis of Thiazole Peptide Macrocycles - Thieme Chemistry. Available at: [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC. Available at: [Link]

  • Recent Progress of the Synthetic Studies of Biologically Active Marine Cyclic Peptides and Depsipeptides - ACS Publications. Available at: [Link]

  • Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor | Organic Letters - ACS Publications. Available at: [Link]

  • The Synthesis of Novel Thiazole Containing Cyclic Peptides via Cyclooligomerisation Reactions | Semantic Scholar. Available at: [Link]

  • Total Synthesis of the Cyclic Depsipeptide Vioprolide D via its (Z)‐Diastereoisomer - PMC. Available at: [Link]

  • Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination - Chemical Communications (RSC Publishing). Available at: [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - ResearchGate. Available at: [Link]

  • Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC - NIH. Available at: [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - OUCI. Available at: [Link]

  • Peptide synthesis - Wikipedia. Available at: [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PubMed. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]

  • Macrolactonization of Peptide Thioesters Catalyzed by Imidazole and Its Application in the Synthesis of Kahalalide B and Analogues - PMC - NIH. Available at: [Link]

  • Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. Available at: [Link]

  • Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs in Prostate and Colon Cancer Cell Lines - PMC. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lithiation Reactions of 1,3-Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 1,3-thiazoles via lithiation. This guide is designed for researchers, medicinal chemists, and process scientists who leverage the unique chemical architecture of the thiazole ring in their synthetic endeavors. The lithiation of 1,3-thiazoles is a powerful, yet nuanced, transformation for creating carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals and biologically active compounds.[1][2]

This document moves beyond standard protocols to address the common and often complex challenges encountered in the lab. Here, we provide field-proven insights and solutions in a direct question-and-answer format, grounded in established chemical principles and authoritative literature.

Core Principles: The Chemistry of Thiazole Lithiation

Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational principles governing the reactivity of the 1,3-thiazole ring with organolithium reagents.

The aromaticity of the thiazole ring results in varying proton acidity at its three carbon positions (C2, C4, and C5).[3] Computational and experimental data consistently show that the C2 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, which stabilize the resulting carbanion.[3][4] Consequently, deprotonation with strong bases, such as organolithium reagents, typically occurs at this position.[3][4] The C5 proton is the next most acidic, and its deprotonation can be favored under specific conditions, often dictated by steric hindrance or the presence of directing groups. The C4 proton is the least acidic and is rarely deprotonated directly.

Two primary strategies are employed for generating lithiated thiazoles:

  • Direct Deprotonation (Hydrogen-Lithium Exchange): This is an acid-base reaction where a strong organolithium base removes a proton from the thiazole ring.[5]

  • Halogen-Lithium Exchange: This method involves the rapid exchange of a halogen atom (typically bromine or iodine) on the thiazole ring with lithium from an organolithium reagent. This reaction is often faster than direct deprotonation, especially at very low temperatures, and is an excellent way to generate lithiated species that are inaccessible through direct deprotonation.[6][7]

Success in these reactions hinges on meticulous control of reaction parameters, particularly the choice of base, solvent, temperature, and the rigorous exclusion of atmospheric moisture and oxygen.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Low Conversion & Reaction Failure

Question 1: My reaction is complete, but NMR analysis shows only my starting material. What are the most likely causes?

This is one of the most common issues in organolithium chemistry and almost always points to a problem with reaction setup or reagent quality.

Answer:

Several factors can lead to a complete failure of the lithiation step. A systematic diagnosis is the best approach.

  • Inactive Organolithium Reagent: Organolithium reagents like n-BuLi degrade over time, especially with improper storage or frequent use from the same bottle. The concentration of the active reagent can drop significantly.

    • Solution: Always titrate your organolithium reagent before use. A fresh titration provides the accurate molarity needed for precise stoichiometry. If the reagent is old or has been exposed to air, it is best to use a new, sealed bottle.[8]

  • Presence of Moisture or Protic Impurities: Organolithium reagents are extremely potent bases and will react instantly with any available proton source that is more acidic than the target C-H bond. This includes water in the solvent or on the glassware, or even acidic functional groups on your substrate.[9]

    • Solution: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Solvents must be anhydrous, preferably distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or taken from a commercial solvent purification system.[8]

  • Incorrect Temperature: While many lithiations are run at -78 °C (dry ice/acetone bath), this is not always the optimal temperature.

    • Solution: For a simple C2-lithiation of unsubstituted thiazole with n-BuLi, -78 °C is generally effective. However, if the reaction is sluggish, allowing it to warm slightly (e.g., to -40 °C) for a short period might facilitate deprotonation. Conversely, for highly reactive substrates or when using stronger bases like t-BuLi, maintaining a very low temperature is critical to prevent side reactions.[8][10]

  • Insufficient Reaction Time: Deprotonation is not always instantaneous.

    • Solution: After adding the organolithium reagent, allow the reaction to stir for an adequate period (typically 30-60 minutes at the reaction temperature) to ensure complete formation of the lithiated intermediate before adding the electrophile.

dot

Caption: Troubleshooting workflow for low conversion in thiazole lithiation.

Question 2: I am attempting a halogen-lithium exchange on 2-bromothiazole with n-BuLi, but I am getting low yields and competing C5-deprotonation. What's wrong?

Answer:

This is a classic problem of competing reaction rates. While halogen-lithium exchange is very fast, it is not infinitely faster than deprotonation, especially with a base as strong as n-BuLi.

  • Choice of Organolithium Reagent: For halogen-lithium exchange, tert-butyllithium (t-BuLi) is often superior to n-BuLi. The exchange with t-BuLi is exceptionally rapid, even at temperatures as low as -100 °C, which significantly outcompetes the rate of proton abstraction.[7] It's important to use two equivalents of t-BuLi; the first performs the exchange, and the second reacts with the generated tert-butyl bromide to prevent it from interfering with the reaction.[7]

  • Temperature Control: Halogen-lithium exchanges must be performed at very low temperatures (typically -78 °C to -100 °C) to suppress the competing deprotonation pathway.[6]

  • Solvent Effects: The reaction is typically fastest in non-polar solvents like diethyl ether or a mixture of THF and alkanes.[7] Pure THF can sometimes promote deprotonation.

Category 2: Regioselectivity Control

Question 3: How do substituents on the thiazole ring affect the site of lithiation? I have a 2,4-dimethylthiazole and want to functionalize the 5-position.

Answer:

Substituents have a profound directing effect on lithiation, governed by both electronic and steric factors.

  • Directing Groups: Groups like carboxylic acids or amides can direct lithiation to an adjacent position. For example, deprotonation of 2,4-dimethylthiazole-5-carboxylic acid with BuLi or LDA occurs specifically at the 2-methyl group (a "lateral lithiation"), not on the ring itself, because the initial carboxylate anion directs the base.[11][12]

  • Steric Hindrance: A bulky group at the C2 position will sterically hinder deprotonation at that site. In such cases, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can often be used to selectively deprotonate the C5 position.[13] For your 2,4-dimethylthiazole, direct deprotonation will likely occur at the C5 position, as it is the most acidic remaining ring proton and is not sterically blocked.

  • Lateral Lithiation: As mentioned, methyl groups on the thiazole ring can be deprotonated themselves, a process called lateral lithiation. This is especially common for a 2-methyl group when a stronger base is used.[14][15]

Substituent Pattern Base/Conditions Primary Site of Lithiation Comments
Unsubstituted Thiazolen-BuLi, -78 °C, THFC2The most acidic proton is removed.[3][4]
2-Substituted ThiazoleLDA, -78 °C, THFC5C2 is blocked; LDA is used to avoid nucleophilic addition.[13]
2-Bromothiazolet-BuLi (2 eq.), -78 °CC2Halogen-lithium exchange is faster than C5 deprotonation.[7]
2,4-Dimethylthiazole-5-COOHBuLi or LDA (2+ eq.)2-Methyl (Lateral)The carboxylate directs the base to the adjacent methyl group.[11]

dot

Caption: Decision pathways for achieving regioselective thiazole lithiation.

Category 3: Side Reactions & Decomposition

Question 4: My reaction mixture turns dark brown or black upon warming, and I get a complex mixture of products. What is causing this decomposition?

Answer:

A dark, intractable mixture is a clear sign of decomposition. The lithiated thiazole intermediate or the organolithium reagent itself can be unstable at higher temperatures.

  • Reaction with Solvent: This is a critical and often overlooked issue. n-Butyllithium reacts with tetrahydrofuran (THF), the most common solvent for these reactions. This reaction is slow at -78 °C but becomes significant above -20 °C. The reaction involves deprotonation of THF, leading to a ring-opening cascade that generates ethylene and lithium enolates, destroying your lithiated intermediate and reagent.

    • Solution: Strictly maintain the reaction temperature below -20 °C. When the reaction is complete, quench it at low temperature before allowing it to warm to room temperature.[8]

  • Instability of the Lithiated Intermediate: Some substituted lithiated thiazoles are inherently unstable and can undergo ring-opening or elimination reactions, even at low temperatures. This is particularly true for thiazoles with electron-withdrawing groups that may destabilize the lithiated species.

    • Solution: If you suspect the intermediate is unstable, trap it with the electrophile as quickly as possible after formation. In some cases, transmetalation to a more stable organometallic species (e.g., with ZnCl₂ or CuCN) at low temperature before quenching can improve outcomes.

Question 5: I observe a significant byproduct corresponding to the addition of a butyl group to my thiazole. How can I prevent this?

Answer:

This side reaction is the result of the organolithium reagent acting as a nucleophile rather than a base.

  • Base Selection: n-Butyllithium has significant nucleophilic character. This can be suppressed by using a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice as it is a strong base but its bulkiness prevents it from acting as a nucleophile.[16]

  • Temperature: Nucleophilic addition is more competitive at higher temperatures. Maintaining strict low-temperature control (-78 °C or below) will favor the kinetically faster deprotonation over nucleophilic addition.

Validated Experimental Protocols

Safety First: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water and air. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using appropriate Schlenk line or glovebox techniques. Always wear personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves.

Protocol 1: General Procedure for C2-Lithiation and Quenching of 1,3-Thiazole
  • Glassware Preparation: A 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is oven-dried overnight and assembled hot, then allowed to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF, ~0.2 M relative to the substrate) via cannula or syringe. The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: 1,3-Thiazole (1.0 eq.) is added dropwise via syringe to the cold THF.

  • Lithiation: Freshly titrated n-butyllithium (1.05 eq., typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: The resulting pale-yellow solution is stirred at -78 °C for 45 minutes to ensure complete formation of 2-lithiothiazole.

  • Electrophilic Quench: The chosen electrophile (1.1 eq., e.g., benzaldehyde or trimethylsilyl chloride) is added dropwise, again maintaining the temperature below -70 °C.

  • Warming and Quench: The reaction is stirred at -78 °C for 1-2 hours, then slowly allowed to warm to 0 °C before being quenched by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: The mixture is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product for purification.

Protocol 2: General Procedure for Halogen-Lithium Exchange of 2-Bromothiazole
  • Glassware and Setup: Follow steps 1 and 2 from Protocol 1, using anhydrous diethyl ether or a 2:1 mixture of hexanes:THF as the solvent.

  • Substrate Addition: 2-Bromothiazole (1.0 eq.) is added to the cold solvent at -78 °C.

  • Lithiation: tert-Butyllithium (2.1 eq., typically 1.7 M in pentane) is added very slowly dropwise, ensuring the internal temperature is strictly maintained at or below -75 °C. A color change is often observed.

  • Stirring: The mixture is stirred for 20-30 minutes at -78 °C. The shorter time is due to the high speed of the exchange reaction.

  • Electrophilic Quench & Workup: Follow steps 6-8 from Protocol 1.

References

  • Thiazole - Wikipedia . Provides a good overview of the structure, aromaticity, and reactivity of the thiazole ring, including its deprotonation at the C2 position. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline . Discusses the electronic properties of the thiazole ring, noting the high electron deficiency at the C2 position, making it susceptible to deprotonation by organolithium compounds. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate . This paper demonstrates the use of LDA for selective lithiation at the C5 position of a substituted thiazole. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . This article discusses various lithiation reactions on five-membered heterocycles, including lateral lithiation of methyl groups and ring cleavage side reactions. [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - RSC Publishing . A key paper detailing how substituents like carboxylic acids and amides direct the regioselectivity of deprotonation in dimethylthiazole systems. [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - Sci-Hub . Provides access to the full text of the aforementioned paper by Cornwall, Dell, and Knight. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate . Provides further examples and discussion on the complexities of lithiating substituted five-membered heterocycles. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC . Discusses strategies for halogen-metal exchange, highlighting the need for cryogenic conditions to minimize side reactions. [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate . General resource showing the importance of optimizing reaction conditions for heterocyclic chemistry. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . A foundational paper by R.G. Micetich describing the different pathways of lithiation reactions on various heterocycles. [Link]

  • synthesis of thiazoles - YouTube . Provides a basic overview of thiazole synthesis, useful for understanding the core structure. [Link]

  • Optimization of Organolithium Reactions . A review discussing various parameters for optimizing organolithium reactions, including temperature and order of addition. [Link]

  • Lithiations Not Working : r/Chempros - Reddit . A practical discussion forum where chemists troubleshoot common lithiation failures, emphasizing reagent titration and solvent dryness. [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions . A presentation slide deck outlining the mechanisms of lithium-halogen exchange, including the formation of "ate" complexes. [Link]

  • lithium halogen exchange #1 revised . A document providing examples and mechanistic details of lithium-halogen exchange, noting the stereospecificity and the common use of t-BuLi. [Link]

  • Lithiation and substitution of compounds of type 1 reported by Schlosser. 7,8 - ResearchGate . Discusses the complexities and various possible sites of lithiation in substituted aromatic compounds. [Link]

  • Lithiation and Organolithium Reactions - Mettler Toledo . An overview of lithiation as an acid-base reaction for synthesizing functionalized organolithium reagents. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC . A detailed protocol emphasizing the pyrophoric nature of organolithium reagents and the need for safe handling practices. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes . A research article that provides examples of experimental procedures for lithiation using n-BuLi at -78 °C. [Link]

  • Why do I keep seeing starting material after finishing a lithiation? : r/chemistry - Reddit . A discussion on troubleshooting incomplete lithiation reactions, suggesting quenching with D₂O to diagnose the problem. [Link]

  • The Deprotonation of Thiazole and Related Bases1 | Journal of the American Chemical Society - ACS Publications . Foundational research on the deprotonation of thiazole. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture . Provides modern synthetic contexts and characterization data for thiazole-containing structures. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . Reviews the importance of the thiazole ring in medicinal chemistry. [Link]

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction . Discusses modern methods for thiazole synthesis and functionalization. [Link]

  • Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions - ResearchGate . Although focused on triazoles, this paper highlights general challenges with lithiating electron-deficient heterocycles, such as intermediate instability. [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate . A review on the synthesis of 1,3-thiazole derivatives and their importance in medicinal chemistry. [Link]

  • Organolithium reagent - Wikipedia . Provides a comprehensive overview of organolithium reagents, including their use as bases (metalation) and the varying reactivity of different reagents (n-BuLi, LDA, etc.). [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Chlorothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing nucleophilic substitution reactions on 2-chlorothiazoles, a critical transformation in medicinal chemistry. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot effectively and enhance your synthetic strategies.

Fundamental Principles: The SNAr Mechanism in Thiazoles

Nucleophilic aromatic substitution (SNAr) on a 2-chlorothiazole is fundamentally different from SN1 and SN2 reactions.[1] The reaction proceeds via an addition-elimination mechanism .[2][3]

  • Nucleophilic Attack: The reaction begins with the nucleophile attacking the electron-deficient carbon atom at the C2 position of the thiazole ring. This carbon is rendered electrophilic by the inductive effect of the chlorine atom and the nitrogen and sulfur heteroatoms. This initial attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

  • Stabilization: The negative charge of the Meisenheimer complex is resonance-stabilized by the electron-withdrawing nature of the thiazole ring itself.[4][5] The heteroatoms play a crucial role in delocalizing this charge, making the intermediate more stable than in analogous benzene systems.

  • Elimination: In the final step, the aromaticity of the thiazole ring is restored by the elimination of the chloride leaving group.[5]

This two-step mechanism is crucial to understanding why certain conditions favor the reaction and others lead to failure. The rate-determining step is typically the initial nucleophilic attack, so any factor that stabilizes the Meisenheimer complex will accelerate the reaction.[4]

graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; Figure 1. The Addition-Elimination Mechanism of SNAr on 2-Chlorothiazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is not proceeding, or the conversion of the 2-chlorothiazole starting material is very low. What are the likely causes?

A1: Low or no conversion is a common issue that can often be traced back to several key factors:

  • Insufficiently Activated Nucleophile: Many nucleophiles, particularly amines and alcohols, require deprotonation to become potent enough to attack the electron-deficient thiazole ring. A weak base or an incorrect stoichiometry of the base will result in a low concentration of the active nucleophile.

    • Solution: Switch to a stronger base. For amine nucleophiles, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are often effective. For alcohol nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically required. Ensure you are using at least one equivalent of the base, and in some cases, a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Poor Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

    • Solution: Use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are excellent choices.[7] These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[6] DMSO is particularly effective at accelerating SNAr reactions.[8][9]

  • Low Reaction Temperature: The initial nucleophilic attack has an activation energy barrier that must be overcome. Room temperature may be insufficient for less reactive nucleophiles or substrates.

    • Solution: Increase the reaction temperature. Many SNAr reactions on 2-chlorothiazoles require heating, often in the range of 80-150 °C. If thermal heating is leading to decomposition, consider using microwave irradiation, which can significantly reduce reaction times and often improve yields.[10][11][12][13][14]

graph Troubleshooting_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; Figure 2. Troubleshooting workflow for low conversion in SNAr reactions.

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Side reactions can plague SNAr chemistry. Here are some common culprits and their solutions:

  • Hydrolysis of 2-chlorothiazole: If your reaction conditions are aqueous or if you are using a hydroxide base, you may form the corresponding 2-hydroxythiazole. This is especially problematic at high temperatures.

    • Solution: Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. If a base is needed, opt for non-hydroxide bases like K₂CO₃ or NaH. If your nucleophile is a salt, ensure it is thoroughly dried before use.

  • Reaction at other positions: While the C2 position is the most electrophilic, reaction at C4 or C5 can occur, particularly if these positions are activated by electron-withdrawing groups.

    • Solution: This is less common for 2-chlorothiazoles but can be influenced by the nucleophile and conditions. Milder conditions (lower temperature, weaker base) can sometimes improve regioselectivity. If this is a persistent issue, you may need to reconsider your synthetic strategy, perhaps by introducing blocking groups.

  • Dimerization or polymerization of the starting material or product: This can occur with highly reactive species or under harsh conditions.

    • Solution: Use a higher dilution of your reactants. Slowly adding one reagent to the other (e.g., adding the nucleophile dropwise to the heated solution of the 2-chlorothiazole) can help to minimize the formation of dimers.

Q3: My nucleophile seems to be decomposing under the reaction conditions. What should I do?

A3: Some nucleophiles are sensitive to heat or strong bases.

  • Thermally Labile Nucleophiles: If your nucleophile cannot tolerate high temperatures, you may be limited in how much you can heat the reaction.

    • Solution 1: Consider a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination.[15][16] These reactions often proceed under milder conditions than traditional SNAr.

    • Solution 2: Use a more activated electrophile if possible. For example, a 2-bromothiazole or a 2-chlorothiazole with an additional electron-withdrawing group on the ring will be more reactive and may not require as high a temperature.

  • Base-Sensitive Nucleophiles: Some nucleophiles may have functional groups that are not compatible with strong bases.

    • Solution: Use a milder base, such as an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although these are generally less effective for activating the nucleophile. Alternatively, if your nucleophile is an amine, you may be able to run the reaction neat with an excess of the amine acting as both the nucleophile and the base.

Frequently Asked Questions (FAQs)

Q1: Which is a better leaving group on a thiazole ring for SNAr, fluorine or chlorine?

A1: This is a classic question with a nuanced answer. In SNAr, the C-X bond cleavage is not the rate-determining step.[4] Therefore, the strength of the C-X bond is less important than the ability of the halogen to activate the ring towards nucleophilic attack. Fluorine is the most electronegative halogen, so it has the strongest electron-withdrawing inductive effect. This makes the carbon it is attached to more electrophilic and accelerates the initial (rate-determining) nucleophilic attack. Therefore, in SNAr, the reactivity order is often F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions.[2]

Q2: Can I use a palladium catalyst for the amination of 2-chlorothiazoles?

A2: Yes, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds with 2-chlorothiazoles, especially for challenging substrates or nucleophiles.[15] This method can be particularly useful when SNAr fails or requires excessively harsh conditions. However, it's important to note that 2-aminoazoles have historically been problematic substrates for Pd-catalyzed N-arylation, often requiring high catalyst loadings.[15]

Q3: How do substituents on the thiazole ring affect the reaction rate?

A3: Electron-withdrawing groups (EWGs) on the thiazole ring will increase the rate of reaction. EWGs, such as nitro (-NO₂) or cyano (-CN) groups, help to further delocalize the negative charge of the Meisenheimer intermediate, thus stabilizing it and lowering the activation energy of the reaction.[4][5] Conversely, electron-donating groups (EDGs), such as alkyl or alkoxy groups, will decrease the rate of reaction by destabilizing the negatively charged intermediate.

Parameter Recommendation Rationale
Solvent Polar Aprotic (DMSO, DMF, NMP)Solvates the cation, leaving a more reactive "naked" nucleophile.[6]
Base (for N-H/O-H nucleophiles) Strong, non-nucleophilic (NaH, K₂CO₃, Cs₂CO₃)Effectively deprotonates the nucleophile without competing in the substitution.
Temperature 80 - 150 °C or MicrowaveProvides sufficient energy to overcome the activation barrier of nucleophilic attack.
Leaving Group Reactivity F > Cl > Br > IBased on the inductive effect activating the ring, not C-X bond strength.[2]
Ring Substituents Electron-Withdrawing GroupsStabilize the Meisenheimer intermediate, accelerating the reaction.[4][5]

Experimental Protocol: General Procedure for Nucleophilic Substitution of a 2-Chlorothiazole with an Amine

This is a general guideline and may require optimization for your specific substrates.

Materials:

  • 2-Chlorothiazole derivative (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the 2-chlorothiazole derivative (1.0 equiv), the amine nucleophile (1.1 equiv), and potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the 2-chlorothiazole.

  • Stir the reaction mixture and heat to 100 °C (oil bath temperature).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF FLUORO, CHLORO, 2-N (SUBSTITUTED SCHIFF'S BASES) AMINO BENZOTHIAZOLES FOR THEIR ANTIMICROBIAL AND ANTITUBERCULAR ACTIVITIES. [Link]

  • PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ResearchGate. (2010, December). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF SOME FLUORO, CHLORO 2-N (SUBSTITUTED SCHIFF'S BASES) AMINO BENZOTHIAZOLES DERIVATIVES FOR THEIR ANTIINFLAMMATORY ACTIVITY. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]

  • PMC. (2023, June 8). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. [Link]

  • Pen & Prosperity. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • PubMed. (2013, November 15). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. [Link]

  • Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]

  • ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • RSC Publishing. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

  • PMC. (2012, March 6). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. [Link]

  • Organic Chemistry Portal. (2024). Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. [Link]

  • Journal of University of Shanghai for Science and Technology. (2022, November). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

  • PubMed. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]

Sources

Technical Support Center: Purification of Crude 2-Methoxy-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 2-methoxy-4-methylthiazole. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed, field-proven protocols to address common and complex challenges encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-methoxy-4-methylthiazole?

A1: The primary purification techniques for 2-methoxy-4-methylthiazole are fractional distillation under reduced pressure, column chromatography, and recrystallization.[1] The selection of the most appropriate method is contingent on the physical state of the crude product, the nature of the impurities, and the desired final purity.[1]

Q2: What are the likely impurities I might encounter in my crude 2-methoxy-4-methylthiazole?

A2: Impurities in crude 2-methoxy-4-methylthiazole typically originate from unreacted starting materials, byproducts from side reactions, or degradation of the product.[1] For instance, in a typical synthesis from 2-chloro-4-methylthiazole and sodium methoxide, you might find unreacted 2-chloro-4-methylthiazole.[2] If a Hantzsch thiazole synthesis was employed, residual α-haloketones and thioamides could be present.[1][3]

Q3: How stable is 2-methoxy-4-methylthiazole during purification?

A3: The thiazole ring itself is generally stable. However, the methoxy group at the 2-position can be sensitive to strongly acidic or basic conditions, which could lead to decomposition.[1] It is advisable to maintain neutral conditions whenever possible and to avoid excessive heat during purification.[1]

Purification Strategy Decision Tree

To assist in selecting the optimal purification strategy, the following decision tree can be utilized.

Purification_Decision_Tree start Crude 2-Methoxy-4-Methylthiazole is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid? start->is_liquid is_complex Is it a complex mixture of impurities? is_solid->is_complex Yes recrystallization Recrystallization is_solid->recrystallization No boiling_point_diff Are boiling points of impurities significantly different? is_liquid->boiling_point_diff Yes column_chromatography Column Chromatography is_liquid->column_chromatography No is_complex->recrystallization No is_complex->column_chromatography Yes boiling_point_diff->column_chromatography No fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation Yes pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product fractional_distillation->pure_product

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Fractional Distillation Under Reduced Pressure

Principle: This technique is ideal for separating liquids with different boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition of the target molecule.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings for enhanced separation efficiency. Ensure all glassware joints are properly sealed and connected to a vacuum pump with a cold trap.

  • Charging the Flask: Place the crude 2-methoxy-4-methylthiazole in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of 2-methoxy-4-methylthiazole. Monitor the temperature at the still head closely; a stable temperature indicates the collection of a pure fraction.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm purity.

ParameterRecommended Value/RangeRationale
Pressure 10-20 mmHgLowers the boiling point to prevent degradation.
Still Head Temp. ~70-80 °C (at 15 mmHg)Estimated boiling point; empirical determination is necessary.
Column Type Vigreux or PackedIncreases the number of theoretical plates for better separation.
Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[4][5] Less polar compounds generally elute faster than more polar compounds on a polar stationary phase like silica gel.[6]

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[4] Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[6]

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[6] Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (60-120 mesh)A standard polar stationary phase suitable for many organic compounds.
Mobile Phase Hexane:Ethyl Acetate (9:1 to 7:3)A common solvent system with tunable polarity for eluting thiazole derivatives.[1]
TLC Visualization UV light (254 nm) or IodineTo visualize the spots of the aromatic thiazole ring.
Recrystallization

Principle: This technique purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures.[7] The crude solid is dissolved in a hot solvent and then allowed to cool, causing the desired compound to crystallize out in a purer form while the impurities remain in the solution.[8]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which 2-methoxy-4-methylthiazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Common choices include ethanol, isopropanol, or mixed solvent systems like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[9] Perform a hot gravity filtration to remove the charcoal.[9]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry.

Troubleshooting Guides

Fractional Distillation Issues

Problem: The product is co-distilling with an impurity.

  • Possible Cause: The boiling points of the product and the impurity are very close.[1]

  • Solution:

    • Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material.[1]

    • Optimize Pressure: Adjust the vacuum. A lower pressure can sometimes increase the boiling point difference.[1]

    • Slow Distillation Rate: Distill the mixture very slowly to allow for better equilibrium.[1]

Problem: The product decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.[1]

  • Solution:

    • Use a Higher Vacuum: Employ a high-vacuum pump to further lower the boiling point.[1]

    • Kugelrohr Distillation: For smaller quantities, a Kugelrohr apparatus can be used for short-path distillation at lower temperatures.[1]

Column Chromatography Issues

Chromatography_Troubleshooting start Poor Separation check_tlc Check TLC Rf Value start->check_tlc rf_high Rf too high (> 0.5) check_tlc->rf_high rf_low Rf too low (< 0.1) check_tlc->rf_low rf_ok Rf is optimal (0.2-0.4) check_tlc->rf_ok decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity streaking Is there streaking? rf_ok->streaking good_separation Good Separation decrease_polarity->good_separation increase_polarity->good_separation use_gradient Use Gradient Elution streaking->use_gradient No add_modifier Add Modifier (e.g., Et3N for basic compounds) streaking->add_modifier Yes use_gradient->good_separation add_modifier->good_separation

Caption: Troubleshooting guide for column chromatography.

Recrystallization Issues

Problem: Oiling out instead of crystallization.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.[1]

  • Solution:

    • Add a small amount of additional hot solvent to dissolve the oil and allow the solution to cool very slowly.[1]

    • Scratch the inside of the flask with a glass rod to induce nucleation.[1]

    • Add a seed crystal of the pure compound if available.[1]

Problem: Low recovery of purified product.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.[1][10]

  • Solution:

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).[1]

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][10]

    • Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Safety Precautions

Always handle 2-methoxy-4-methylthiazole and all solvents in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Avoid contact with skin and eyes, and do not inhale vapors.[11][13] In case of accidental contact, rinse the affected area with copious amounts of water.[12]

References

  • SAFETY DATA SHEET - 2-Methoxy-4-methylthiazole. Available at: [Link]

  • Documents | PerfumersWorld. Available at: [Link]

  • 4-Methylthiazole | C4H5NS | CID 12748 - PubChem. Available at: [Link]

  • Column Chromatography Theory - Chemistry Online @ UTSC. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available at: [Link]

  • Buy Bulk - 2-Isopropyl-4-Methylthiazole | Manufacturer-Supplier - Sinofi Ingredients. Available at: [Link]

  • 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

  • 4 Recrystallization Methods for Increased Yield - YouTube. Available at: [Link]

  • 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid - PubChem. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 2-isobutyl-4-methyl thiazole, 61323-24-8 - The Good Scents Company. Available at: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. Available at: [Link]

  • Column Chromatography - Ask A Biologist. Available at: [Link]

  • 2,4-Dimethylthiazole - Organic Syntheses Procedure. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat - Der Pharma Chemica. Available at: [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Profiling of 2-Methoxy-4-Methyl-1,3-Thiazole: Structural Validation and Analog Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-4-methyl-1,3-thiazole is a critical pharmacophore in the synthesis of diverse bioactive molecules, including sulfonamide antibiotics and fungicides. However, its structural validation presents a specific analytical challenge: distinguishing the O-methylated product from its thermodynamically stable N-methylated isomer (3-methyl-4-methylthiazol-2-one) and the starting material (2-bromo-4-methylthiazole).

This guide provides a definitive 1H NMR structural analysis. Unlike standard spectral lists, we focus on the diagnostic causality of chemical shifts—explaining why signals appear where they do—and offer a comparative framework to validate synthesis success against common impurities and regioisomers.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and minimize solvent-induced shifting, the following protocol is recommended. This workflow is designed to prevent concentration-dependent shifts often seen in heteroaromatic systems.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v TMS.

    • Rationale: CDCl₃ minimizes hydrogen bonding interactions that can broaden the thiazole ring proton signals. DMSO-d₆ should only be used if solubility is an issue, as it will shift the aromatic proton (

      
       H-5) downfield by approximately 0.15–0.30 ppm due to dipole-dipole interactions.
      
  • Concentration: Prepare a 10–15 mg/mL solution.

    • Rationale: Thiazoles can exhibit

      
      -stacking at high concentrations, causing upfield shifts of the aromatic proton.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure rapid relaxation).

    • Relaxation Delay (D1):

      
       2.0 seconds (critical for accurate integration of the methyl singlets).
      
    • Scans: 16 (sufficient for >10 mg samples).

Structural Analysis & Assignments

The 1H NMR spectrum of 2-methoxy-4-methyl-1,3-thiazole is defined by three distinct signal environments. The molecule lacks symmetry, resulting in a unique signal for every proton set.

Summary Table: 1H NMR Data (300 MHz, CDCl₃)
AssignmentTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
4-CH₃ Methyl2.32 Doublet (d)3H

2-OCH₃ Methoxy4.05 Singlet (s)3H-
5-H Aromatic6.28 Quartet (q)1H

Detailed Mechanistic Interpretation
A. The Methoxy Signal (2-OCH₃):

4.05 ppm
  • Observation: A sharp singlet appearing significantly downfield compared to aliphatic methoxy groups (~3.3 ppm).

  • Causality: The oxygen atom is directly attached to the electron-deficient thiazole ring (C-2 position). The

    
     character of the ring carbon exerts a strong inductive withdrawing effect (-I), deshielding the methyl protons.
    
  • Diagnostic Value: This is the primary indicator of O-alkylation. If this peak appears at

    
     3.2–3.5 ppm, it indicates N-alkylation (see Section 4).
    
B. The Aromatic Ring Proton (5-H):

6.28 ppm
  • Observation: This signal is shielded (upfield) compared to the unsubstituted thiazole 5-H (

    
     7.28 ppm) and the 4-methylthiazole 5-H (
    
    
    
    6.87 ppm).
  • Causality:

    • Resonance Effect (+M): The 2-methoxy oxygen donates electron density into the ring via resonance. This increases electron density at C-5, shielding the attached proton.

    • Substituent Effect: The 4-methyl group provides a weak inductive donation (+I), further shielding H-5.

  • Fine Structure: While often reported as a singlet in low-resolution spectra, this peak is actually a quartet due to long-range allylic coupling (

    
    ) with the 4-methyl group.
    
C. The Methyl Group (4-CH₃):

2.32 ppm
  • Observation: Typical chemical shift for an allylic/heteroaromatic methyl group.

  • Causality: The methyl group is attached to the

    
     hybridized C-4. The ring current of the thiazole (though less aromatic than benzene) deshields this group relative to an alkane methyl (
    
    
    
    0.9 ppm).

Comparative Analysis: Product vs. Alternatives

In a synthesis context, "success" is defined by the absence of specific impurities. The table below outlines how to distinguish the target product from its most common reaction byproducts.

Scenario A: Regioselectivity Check (O- vs. N-Alkylation)

When synthesizing this compound via alkylation of 4-methyl-2-thiazolone, a common side reaction is methylation at the Nitrogen.

FeatureTarget: 2-Methoxy-4-methylthiazole Impurity: N-Methylthiazolone Differentiation Logic
Methyl Shift

4.05 ppm (O-Me)

3.40 ppm (N-Me)
N-Methyl is more shielded than O-Methyl.
Aromatic H-5

6.28 ppm

6.50–6.60 ppm
The thiazolone ring has different aromaticity (non-aromatic lactam character), typically deshielding the alkene proton.
13C NMR (C-2) ~175 ppm (C-O)~172 ppm (C=O)Carbonyl carbon is distinct (requires 13C analysis).
Scenario B: Reaction Monitoring (vs. 2-Bromo Precursor)

If synthesizing via nucleophilic substitution of 2-bromo-4-methylthiazole:

  • Precursor Signal: 2-Bromo-4-methylthiazole shows H-5 at

    
     6.80 ppm .
    
  • Product Signal: 2-Methoxy-4-methylthiazole shows H-5 at

    
     6.28 ppm .
    
  • Validation: A 0.5 ppm upfield shift of the aromatic proton confirms the replacement of the electron-withdrawing Bromine with the electron-donating Methoxy group.

Visual Workflow: Structural Verification

The following decision tree illustrates the logic flow for confirming the structure of 2-methoxy-4-methyl-1,3-thiazole using 1H NMR data.

NMR_Analysis_Flow Start Crude Product NMR Spectrum Check_Me Check Methyl Region (3.0 - 4.5 ppm) Start->Check_Me Decision_Me Peak Position? Check_Me->Decision_Me Path_OMe Singlet @ ~4.05 ppm Decision_Me->Path_OMe Downfield Path_NMe Singlet @ ~3.40 ppm Decision_Me->Path_NMe Upfield Check_Arom Check Aromatic Region (6.0 - 7.0 ppm) Path_OMe->Check_Arom Result_Isomer REJECT: N-Methyl Isomer Detected Path_NMe->Result_Isomer Decision_Arom H-5 Shift? Check_Arom->Decision_Arom Result_Target CONFIRMED: 2-Methoxy-4-methylthiazole Decision_Arom->Result_Target ~6.28 ppm Result_Start REJECT: Starting Material (Bromo) Decision_Arom->Result_Start > 6.70 ppm

Figure 1: Logic flow for the structural verification of 2-methoxy-4-methyl-1,3-thiazole, distinguishing it from N-methyl isomers and halogenated precursors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects on chemical shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for thiazole ring current effects).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Reich, H. J. (n.d.). Proton NMR Data. University of Wisconsin-Madison. Retrieved from [Link] (Reference for solvent residual peaks and general shift tables).

Comprehensive Guide to the Mass Spectrometry Fragmentation of Methoxythiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methoxythiazoles, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Methoxythiazoles serve as critical pharmacophores in drug development, often functioning as bioisosteres for other heteroaromatic systems. Their structural elucidation is pivotal, yet challenging due to the potential for tautomeric rearrangements and isomeric similarity. This guide objectively compares the fragmentation behaviors of 2-methoxy , 4-methoxy , and 5-methoxythiazoles under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for their differentiation.

Key Insight: The diagnostic performance of mass spectrometry for these isomers relies heavily on the stability of the


 cation. The 2-methoxy  isomer is uniquely identified by a dominant loss of the methyl radical to form a highly stable 2-thiazolinone cation, a pathway significantly less favored in the 4- and 5-isomers.

Comparative Analysis: Isomeric Differentiation

The following analysis contrasts the fragmentation "fingerprints" of the three primary isomers.

Fragmentation Fingerprints
Feature2-Methoxythiazole 4-Methoxythiazole 5-Methoxythiazole
Base Peak (EI) Often

(or

)
Typically

Typically

Stability of

High (Resonance stabilized lactam-like cation)Moderate/Low (Less effective charge delocalization)Moderate/Low
CO Loss (

)
Occurs readily from the

ion
Competitive with ring fissionCompetitive with ring fission
Ring Cleavage (RDA) Less dominant due to stability of the thiazolinone ionMajor Pathway (Retro-Diels-Alder dominant)Major Pathway
Diagnostic Ratio High

ratio
Low

ratio
Low

ratio
The "Product Performance": Diagnostic Efficiency
  • 2-Methoxythiazole: Exhibits the most "clean" fragmentation pattern. The proximity of the methoxy group to both the ring nitrogen and sulfur allows for a facile loss of the methyl radical (

    
    ). The resulting cation is isoelectronic with N-methyl-2-thiazolinone, a highly stable species. This makes the 
    
    
    
    peak
    a definitive diagnostic marker.
  • 4- and 5-Methoxythiazoles: These isomers lack the dual heteroatom stabilization for the cation formed after methyl loss. Consequently, their mass spectra are often dominated by the molecular ion (

    
    ) and fragments resulting from high-energy ring opening (e.g., loss of 
    
    
    
    ,
    
    
    , or nitrile fragments), rather than the simple alkyl losses seen in the 2-isomer.

Mechanistic Deep Dive

Understanding the causality behind these patterns is essential for interpreting complex spectra of drug derivatives.

Primary Fragmentation Pathway (2-Methoxythiazole)

The fragmentation is driven by the formation of the stable oxo-cation.

  • Ionization: Formation of the radical cation

    
    .[1]
    
  • 
    -Cleavage:  Homolytic cleavage of the 
    
    
    
    bond releases a methyl radical (
    
    
    ).
  • Stabilization: The positive charge on the oxygen is delocalized into the ring, forming the 2-thiazolinone cation (

    
     = 
    
    
    
    ).
  • Secondary Decomposition: This cation subsequently loses Carbon Monoxide (

    
    ) to form a smaller fragment (
    
    
    
    =
    
    
    ).
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for 2-methoxythiazole versus its isomers.

FragmentationPathways M_Ion Molecular Ion (M+•) [Methoxythiazole] Path2 2-Methoxy Isomer (High Stability Pathway) M_Ion->Path2 Isomer Structure Path45 4/5-Methoxy Isomers (Ring Fission Pathway) M_Ion->Path45 Isomer Structure Thiazolinone 2-Thiazolinone Cation [M - CH3]+ Path2->Thiazolinone Loss of •CH3 (Dominant) LossCO Fragment Ion [M - CH3 - CO]+ Thiazolinone->LossCO Loss of CO (-28 Da) Path45->Thiazolinone Loss of •CH3 (Minor) RDA_Frag RDA Fragments (HCN, RCN, CS) Path45->RDA_Frag Ring Cleavage (RDA)

Caption: Divergent fragmentation pathways. The 2-methoxy isomer favors methyl loss; 4/5-isomers favor ring fission.

Experimental Protocols

To replicate these findings or validate the identity of a synthesized methoxythiazole derivative, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to ~10 µg/mL for ESI or ~100 µg/mL for EI-GCMS.

GC-MS Acquisition Parameters (Electron Ionization)
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250°C.

  • Ion Source Temp: 230°C.

  • Electron Energy: 70 eV (Standard).[2]

  • Scan Range: m/z 40–400.

Data Validation Step
  • Check the

    
    :  Ensure the molecular ion matches the expected mass.
    
  • Calculate

    
    :  Identify the mass difference between the 
    
    
    
    and the next most intense high-mass peak.
    • If

      
       (Loss of 
      
      
      
      ) and the peak is intense
      
      
      Suspect 2-Methoxy .
    • If

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of
      
      
      directly) or complex fragmentation
      
      
      Suspect 4- or 5-Methoxy .
  • Verify with Isotope Pattern: Sulfur (

    
    ) provides a characteristic 
    
    
    
    peak (~4.4% relative abundance). Ensure this is present to confirm the thiazole core.

Summary Data Table: Representative Ions

Using 2-methoxy-4-methylthiazole (MW 129) as a reference standard for the 2-methoxy class:

Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
IdentityRelative Abundance (Approx.)[3][4][5]Origin/Mechanism
129

(Molecular Ion)
60–80%Radical Cation
114

100% (Base Peak) Loss of

(Formation of thiazolinone cation)
86

40–60%Loss of

from the

114 ion (

)
71

20–30%Ring cleavage / Loss of

fragments

Note: For 4-methoxy or 5-methoxy analogs, the


 114 peak would likely be <30% relative abundance, with the Molecular Ion (

129) potentially being the base peak.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-methoxy-4-methylthiazole." National Institute of Standards and Technology (NIST).

  • Salem, M. A. I., et al. (2014).[3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry.[3]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds.[3] Wiley-Interscience. (General reference for heteroaromatic fragmentation rules).

  • GuideChem. "2-methoxy-4-methylThiazole Chemical Properties and Spectra."

Sources

A Comparative Guide to the Reactivity of 2-Methoxythiazole and 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of heterocyclic chemistry, 2-alkoxythiazoles are privileged scaffolds, integral to the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive comparison of the reactivity of two key analogues: 2-methoxythiazole and 2-ethoxythiazole. By examining their electronic and steric profiles, we delineate the subtle yet significant differences that govern their behavior in various chemical transformations. This analysis is supported by experimental data and detailed protocols, offering a practical resource for chemists to inform substrate selection and reaction optimization.

Introduction: The Significance of 2-Alkoxythiazoles

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The introduction of an alkoxy group at the 2-position significantly modulates the electronic properties of the thiazole ring, influencing its reactivity and, consequently, its utility as a synthetic intermediate. Both 2-methoxythiazole and 2-ethoxythiazole serve as valuable building blocks, but understanding their comparative reactivity is crucial for efficient and predictable synthetic planning.

This guide will delve into the key factors governing the reactivity of these two compounds, focusing on:

  • Electronic Effects: The influence of the methoxy and ethoxy groups on the electron density of the thiazole ring.

  • Steric Hindrance: The impact of the alkyl chain length on the accessibility of reactive sites.

  • Reaction-Specific Reactivity: A comparative analysis across a range of common synthetic transformations, including electrophilic substitution, nucleophilic substitution, and N-quaternization.

Fundamental Principles: Electronic and Steric Effects

The reactivity of 2-alkoxythiazoles is a delicate interplay of electronic and steric factors. The oxygen atom of the alkoxy group, through resonance, donates electron density to the thiazole ring, while the alkyl group exerts an inductive effect.

Electronic Profile

Both methoxy and ethoxy groups are electron-donating groups (EDGs) that activate the thiazole ring towards electrophilic attack.[1] The oxygen lone pair participates in resonance with the aromatic system, increasing the electron density, particularly at the C5 position.[1]

The inductive effect of the ethyl group in 2-ethoxythiazole is slightly stronger than that of the methyl group in 2-methoxythiazole. This suggests that 2-ethoxythiazole might be marginally more electron-rich. However, the resonance effect is generally the dominant factor in aromatic systems, and since the oxygen atom is directly attached to the ring in both cases, the electronic activation is expected to be very similar.

Steric Considerations

The primary difference between the methoxy and ethoxy groups lies in their steric bulk. The ethyl group is larger than the methyl group, which can lead to increased steric hindrance in reactions where the approach of a reagent to the 2-position or the adjacent nitrogen atom is critical.[2][3][4] This steric clash can influence reaction rates and, in some cases, even alter the regioselectivity of a reaction.[3]

Comparative Reactivity in Key Transformations

To provide a practical understanding of the differences between 2-methoxythiazole and 2-ethoxythiazole, we will now examine their reactivity in several fundamental organic reactions.

Electrophilic Aromatic Substitution

As electron-rich systems, 2-alkoxythiazoles readily undergo electrophilic aromatic substitution, with the C5 position being the most favored site of attack.[1]

Due to the comparable electron-donating abilities of the methoxy and ethoxy groups, the rates of electrophilic aromatic substitution are expected to be similar for both compounds. However, subtle differences may arise due to the steric profile of the electrophile and the precise reaction conditions.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

ReactionReagentPredicted Relative RateRationale
NitrationHNO₃/H₂SO₄2-Methoxythiazole ≈ 2-EthoxythiazoleElectron-donating effects are similar.
BrominationBr₂/FeBr₃2-Methoxythiazole ≈ 2-EthoxythiazoleElectron-donating effects are similar.
Friedel-Crafts AcylationAcyl chloride/AlCl₃2-Methoxythiazole > 2-EthoxythiazoleThe larger ethoxy group may slightly hinder the approach of the bulky acylium ion.

dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Generalized mechanism for electrophilic aromatic substitution on 2-alkoxythiazoles."

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally difficult unless activated by a strong electron-withdrawing group.[5] However, if a suitable leaving group is present at the 2-position (e.g., a halogen), substitution by a nucleophile can occur.

In the context of comparing 2-methoxy and 2-ethoxythiazoles as products of such reactions (e.g., from 2-halothiazole and the corresponding alkoxide), the nature of the nucleophile (methoxide vs. ethoxide) is the key determinant. Ethoxide is a slightly stronger base and nucleophile than methoxide, which could lead to faster reaction rates.[6]

Experimental Protocol: Synthesis of 2-Ethoxythiazole via Nucleophilic Aromatic Substitution

Materials:

  • 2-Bromothiazole

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux apparatus

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2-bromothiazole (1.0 equivalent) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 2-ethoxythiazole.

N-Quaternization

The nitrogen atom of the thiazole ring is nucleophilic and can react with electrophiles, such as alkyl halides, in an N-quaternization reaction.[7][8] This reaction is sensitive to steric hindrance around the nitrogen atom.

The larger ethoxy group at the adjacent C2 position is expected to exert greater steric hindrance compared to the methoxy group, thereby slowing down the rate of N-quaternization.[8]

Table 2: Predicted Relative Reactivity in N-Quaternization

ReagentPredicted Relative RateRationale
Methyl iodide2-Methoxythiazole > 2-EthoxythiazoleThe ethoxy group presents greater steric hindrance to the approach of the electrophile to the ring nitrogen.[8]
Ethyl iodide2-Methoxythiazole > 2-EthoxythiazoleThe steric effect is even more pronounced with a larger electrophile.

dot graph NQ { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "N-Quaternization of 2-alkoxythiazoles."

Hydrolytic Stability

The 2-alkoxy group can be susceptible to hydrolysis under acidic conditions, cleaving to form the corresponding 2-thiazolone. The stability towards hydrolysis is an important consideration in drug development and materials science.

The mechanism of hydrolysis involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position. The stability of the resulting tetrahedral intermediate and the ease of departure of the alcohol (methanol vs. ethanol) will influence the overall rate. While direct comparative kinetic data is scarce, the subtle electronic and steric differences are unlikely to lead to a dramatic difference in hydrolytic stability under typical conditions.

Conclusion

The reactivities of 2-methoxythiazole and 2-ethoxythiazole are broadly similar, governed by the strong electron-donating character of the 2-alkoxy group. Both are activated towards electrophilic substitution at the C5 position. The primary point of differentiation lies in the steric bulk of the ethoxy group compared to the methoxy group. This steric hindrance can lead to slower reaction rates in transformations where the reagent must approach the C2 position or the adjacent ring nitrogen, such as in N-quaternization. For synthetic applications where steric congestion around the reactive center is a concern, 2-methoxythiazole may be the preferred substrate. Conversely, in nucleophilic substitution reactions to form these compounds, the slightly greater nucleophilicity of ethoxide may offer a modest rate advantage. A thorough understanding of these nuanced differences empowers the synthetic chemist to make informed decisions in the design and execution of synthetic routes involving these valuable heterocyclic building blocks.

References

  • ResearchGate. (2002). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. Journal of the Chemical Society, Perkin Transactions 2.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
  • Asiri, A. M., & El-Daly, S. A. (2013). Chemistry of the thiazoles.
  • RSC Publishing. (n.d.). Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles.
  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 65(18), 5547–5553.
  • Derbala, A. S. (2015).
  • Journal of Chemical and Pharmaceutical Research. (2015). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.
  • LabXchange. (2025).
  • PMC. (2022). A real space picture of the role of steric effects in SN2 reactions.
  • International Journal of Chemical Reactor Engineering. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
  • Abdel-Megeed, A. M., Abdel-Rahman, A. A. H., El-Nahas, H. A., & Shehata, M. R. (2013). Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents. International journal of biological macromolecules, 60, 248–254.
  • Unacademy. (n.d.). Electrophilic Substitution reactions.
  • Wikipedia. (n.d.).
  • Chemistry Hall. (2019).
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • SciELO. (2019). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones.
  • Chemistry LibreTexts. (2022). 14.5: Electrophilic Substitution.
  • SIUE. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • Semantic Scholar. (2007).
  • PubMed. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers.
  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • PMC. (2018).
  • PMC. (2017).
  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • MDPI. (2020).
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • PMC. (2013). Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals.
  • Repository of UKIM. (n.d.).
  • PubMed. (2014). N-alkylation of Highly Quaternized Chitosan Derivatives Affects the Paracellular Permeation Enhancement in Bronchial Epithelia in Vitro.
  • ChemicalBook. (2026). 2-Ethoxythiazole | 15679-19-3.
  • PubChem. (n.d.). 2-Ethoxythiazole.
  • MDPI. (2025). Distinguishing Ideal and Non-Ideal Chemical Systems Based on Kinetic Behavior.
  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
  • The Good Scents Company. (n.d.). 2-ethoxythiazole, 15679-19-3.
  • ResearchGate. (n.d.).
  • MDPI. (2018). Preparation and Characterization of Quaternized Chitosan Derivatives and Assessment of Their Antioxidant Activity.

Sources

A Senior Application Scientist's Guide to the Validation of 2-Methoxy-4-Methylthiazole Purity by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2-methoxy-4-methylthiazole purity, a key intermediate in various pharmaceutical syntheses. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the GC-MS method against other analytical techniques, all grounded in authoritative standards.

Introduction: The Criticality of Purity for 2-Methoxy-4-Methylthiazole

2-Methoxy-4-methylthiazole is a heterocyclic compound whose derivatives are explored for a range of biological activities.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact its chemical reactivity, toxicological profile, and the overall efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile compounds like 2-methoxy-4-methylthiazole.[4][5][6] This guide will delve into a comprehensive validation protocol for a GC-MS method, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9][10][11]

The "Why" Behind the Method: Principles of GC-MS for Purity Validation

The choice of GC-MS for this application is deliberate. Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[12][13] For 2-methoxy-4-methylthiazole, its volatility allows for efficient separation from potential non-volatile impurities and closely related volatile analogues.

The mass spectrometer then serves as a highly specific detector. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for unambiguous identification.[14][15] Furthermore, the intensity of the ion signal is proportional to the amount of the compound present, enabling precise quantification.

A Self-Validating Experimental Protocol for GC-MS Purity Analysis

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the results. The validation will be performed in accordance with ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[7][8][11][16][17]

Experimental Workflow

The overall workflow for the validation of the GC-MS method is depicted in the following diagram:

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Method Validation Parameters cluster_data Data Analysis & Reporting prep_start Weigh 2-methoxy-4-methylthiazole sample and reference standard dissolve Dissolve in appropriate volatile solvent (e.g., Dichloromethane) prep_start->dissolve dilute Prepare a series of dilutions for linearity and range assessment dissolve->dilute inject Inject sample/standard into GC-MS system dilute->inject separate Chromatographic Separation on a suitable capillary column inject->separate detect Mass Spectrometric Detection (Scan and/or SIM mode) separate->detect integrate Peak Integration and Identification detect->integrate specificity Specificity/Selectivity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness calculate Calculate Purity, Linearity, Accuracy, Precision, etc. integrate->calculate report Generate Validation Report calculate->report Method_Selection_Diagram cluster_properties Analyte Properties cluster_requirements Analytical Requirements cluster_methods Recommended Method start Define Analytical Objective: Purity of 2-Methoxy-4-Methylthiazole volatility Is the analyte volatile and thermally stable? start->volatility chromophore Does the analyte have a UV chromophore? volatility->chromophore No gcms GC-MS volatility->gcms Yes hplc HPLC-UV chromophore->hplc Yes nmr NMR chromophore->nmr No sensitivity Is high sensitivity required (trace analysis)? identification Is impurity identification required? sensitivity->identification Yes identification->gcms Yes gcms->sensitivity hplc->sensitivity

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.